(R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
®-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of brominated amines. This compound is characterized by a bromine atom attached to a tetrahydronaphthalene ring system, which is further substituted with an amine group. The ®-configuration indicates the specific stereochemistry of the molecule, which can have significant implications for its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator to achieve selective bromination at the desired position. The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of ®-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1,2,3,4-tetrahydronaphthalen-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines or nitriles, while substitution of the bromine atom can result in various substituted tetrahydronaphthalene derivatives.
Scientific Research Applications
®-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structural similarity to certain neurotransmitters makes it a valuable tool in studying receptor interactions and signaling pathways.
Medicine: Research into its potential therapeutic applications includes exploring its effects on neurological disorders and its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of ®-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and amine group play crucial roles in binding to these targets, influencing their activity and modulating biological pathways. Detailed studies on its binding affinity and selectivity help elucidate its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine: The racemic mixture without stereochemical specification.
6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound with a chlorine atom instead of bromine.
1,2,3,4-tetrahydronaphthalen-1-amine: The parent compound without halogen substitution.
Uniqueness
®-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry and the presence of a bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The ®-configuration may result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGXAYOORBASGV-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10836130 | |
Record name | (1R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10836130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828926-46-1 | |
Record name | (1R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10836130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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